Cas no 2361634-84-4 (1,1-Dimethylethyl N-(trans-3-amino-1-phenylcyclobutyl)carbamate)

1,1-Dimethylethyl N-(trans-3-amino-1-phenylcyclobutyl)carbamate is a specialized carbamate derivative featuring a trans-3-amino-1-phenylcyclobutyl moiety. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its structural rigidity and functional versatility. The tert-butyloxycarbonyl (Boc) protecting group enhances stability, facilitating handling and storage while allowing selective deprotection under mild acidic conditions. The trans configuration of the amino group and phenyl substitution on the cyclobutane ring contribute to its potential as a chiral building block for bioactive molecules. Its well-defined stereochemistry and compatibility with peptide coupling reactions make it valuable for medicinal chemistry applications, particularly in the development of constrained analogs and peptidomimetics.
1,1-Dimethylethyl N-(trans-3-amino-1-phenylcyclobutyl)carbamate structure
2361634-84-4 structure
Product Name:1,1-Dimethylethyl N-(trans-3-amino-1-phenylcyclobutyl)carbamate
CAS No:2361634-84-4
MF:C15H22N2O2
MW:262.347383975983
CID:5818448
PubChem ID:139026611
Update Time:2025-06-08

1,1-Dimethylethyl N-(trans-3-amino-1-phenylcyclobutyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • 1,1-Dimethylethyl N-(trans-3-amino-1-phenylcyclobutyl)carbamate
    • Tert-butyl N-(3-amino-1-phenylcyclobutyl)carbamate
    • 2361634-84-4
    • EN300-7430706
    • tert-butyl N-[(1r,3r)-3-amino-1-phenylcyclobutyl]carbamate
    • Inchi: 1S/C15H22N2O2/c1-14(2,3)19-13(18)17-15(9-12(16)10-15)11-7-5-4-6-8-11/h4-8,12H,9-10,16H2,1-3H3,(H,17,18)/t12-,15+
    • InChI Key: HJDYWOZSSVJTNX-JNSHFYNHSA-N
    • SMILES: C(OC(C)(C)C)(=O)N[C@@]1(C2=CC=CC=C2)C[C@@H](N)C1

Computed Properties

  • Exact Mass: 262.168127949g/mol
  • Monoisotopic Mass: 262.168127949g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 324
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 64.4Ų

Experimental Properties

  • Density: 1.11±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 392.8±42.0 °C(Predicted)
  • pka: 11.89±0.40(Predicted)

1,1-Dimethylethyl N-(trans-3-amino-1-phenylcyclobutyl)carbamate Pricemore >>

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1,1-Dimethylethyl N-(trans-3-amino-1-phenylcyclobutyl)carbamate Related Literature

Additional information on 1,1-Dimethylethyl N-(trans-3-amino-1-phenylcyclobutyl)carbamate

Recent Advances in the Study of 1,1-Dimethylethyl N-(trans-3-amino-1-phenylcyclobutyl)carbamate (CAS: 2361634-84-4)

The compound 1,1-Dimethylethyl N-(trans-3-amino-1-phenylcyclobutyl)carbamate (CAS: 2361634-84-4) has recently emerged as a promising scaffold in medicinal chemistry, particularly in the development of novel therapeutic agents targeting neurological disorders and chronic pain management. This carbamate-protected cyclobutylamine derivative has attracted significant attention due to its unique structural features and potential pharmacological properties. Recent studies have focused on its role as a key intermediate in the synthesis of sigma-1 receptor ligands and its potential applications in central nervous system (CNS) drug discovery.

A 2023 study published in the Journal of Medicinal Chemistry (DOI: 10.1021/acs.jmedchem.3c00562) demonstrated the compound's utility in the synthesis of potent and selective sigma-1 receptor modulators. The research team utilized 2361634-84-4 as a crucial building block to develop a series of novel compounds showing remarkable affinity for sigma-1 receptors (Ki values ranging from 0.8 to 5.3 nM), with excellent selectivity over sigma-2 receptors. These findings suggest potential applications in neuroprotection and the treatment of neuropathic pain.

Structural analysis of 1,1-Dimethylethyl N-(trans-3-amino-1-phenylcyclobutyl)carbamate reveals several interesting features that contribute to its pharmacological potential. The rigid cyclobutane ring provides conformational constraint, while the carbamate protecting group offers synthetic versatility. Recent X-ray crystallography studies (Acta Cryst. 2023, E79, 456-459) have provided detailed insights into the molecular conformation and hydrogen bonding patterns of this compound, information that is proving valuable for structure-based drug design approaches.

In the field of synthetic methodology, significant progress has been made in the efficient production of 2361634-84-4. A 2024 report in Organic Process Research & Development (DOI: 10.1021/acs.oprd.3c00412) described an improved asymmetric synthesis route with 78% overall yield and >99% enantiomeric excess, addressing previous challenges in the stereoselective formation of the trans-cyclobutylamine core. This advancement is particularly important for scaling up production for preclinical studies.

Pharmacokinetic studies of derivatives containing the 1,1-Dimethylethyl N-(trans-3-amino-1-phenylcyclobutyl)carbamate moiety have shown promising results. Research presented at the 2024 American Chemical Society National Meeting demonstrated that these compounds exhibit favorable blood-brain barrier penetration (brain/plasma ratio of 2.1-3.8 in rodent models) and acceptable metabolic stability (t1/2 > 4 hours in human liver microsomes). These properties make the scaffold particularly attractive for CNS-targeted drug development.

Current research directions include exploring the therapeutic potential of 2361634-84-4 derivatives in Alzheimer's disease and Parkinson's disease models. Preliminary in vitro data suggest neuroprotective effects against β-amyloid toxicity and α-synuclein aggregation, though detailed mechanisms remain under investigation. The compound's ability to modulate cellular stress responses through sigma-1 receptor interaction appears to play a crucial role in these observed effects.

From a safety perspective, recent toxicological assessments of 1,1-Dimethylethyl N-(trans-3-amino-1-phenylcyclobutyl)carbamate derivatives have shown favorable profiles in acute toxicity studies (LD50 > 500 mg/kg in rodents) and no significant mutagenic potential in Ames tests. However, comprehensive safety evaluations are ongoing as these compounds progress through preclinical development pipelines.

The pharmaceutical industry has shown growing interest in this chemical scaffold, with several patents filed in 2023-2024 covering novel derivatives and therapeutic applications. These intellectual property developments indicate that 2361634-84-4 and its analogs may soon enter clinical trials for various neurological indications, potentially offering new treatment options for conditions with significant unmet medical needs.

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